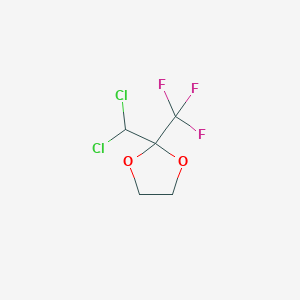
2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane is an organic compound that features both dichloromethyl and trifluoromethyl groups attached to a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dichloromethyl precursor with a trifluoromethylating agent in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow technology to streamline the synthesis process. This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of readily available organic precursors and environmentally friendly reagents is also emphasized to make the process more sustainable.
化学反应分析
Types of Reactions
2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The dichloromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-2-(trifluoromethyl)-1,3-dioxolane
- 2-(Dichloromethyl)-2-(fluoromethyl)-1,3-dioxolane
- 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxane
Uniqueness
2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane is unique due to the presence of both dichloromethyl and trifluoromethyl groups, which impart distinct chemical properties. These properties can enhance the compound’s reactivity and stability, making it valuable for various applications.
属性
CAS 编号 |
933668-30-5 |
|---|---|
分子式 |
C5H5Cl2F3O2 |
分子量 |
224.99 g/mol |
IUPAC 名称 |
2-(dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H5Cl2F3O2/c6-3(7)4(5(8,9)10)11-1-2-12-4/h3H,1-2H2 |
InChI 键 |
VLPVPBMLRSRLIZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(C(Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


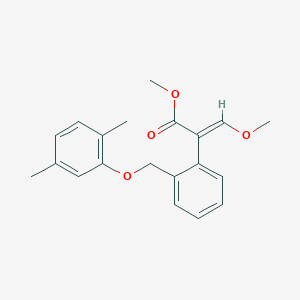
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
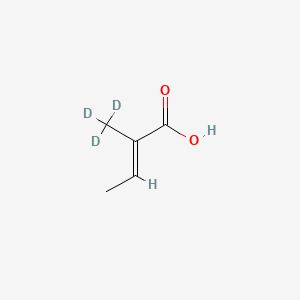
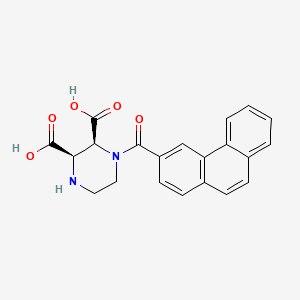
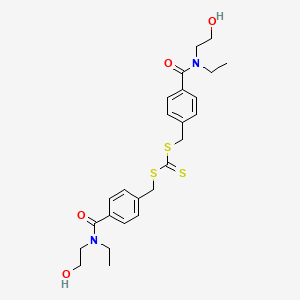

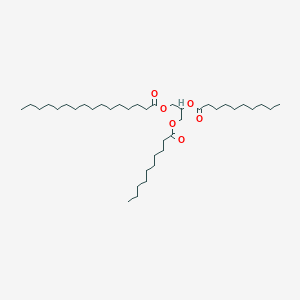
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
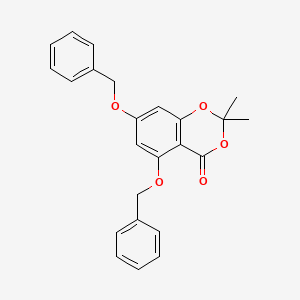

![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
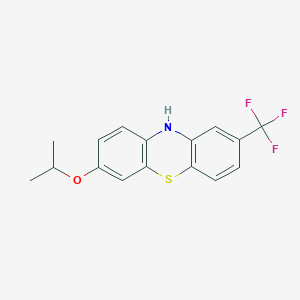
![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)
